2-(1,2-benzoxazol-3-yl)-1-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one
Description
The compound 2-(1,2-benzoxazol-3-yl)-1-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one is a heterocyclic molecule featuring a benzoxazole core linked via an ethanone bridge to an azetidine ring substituted with a pyridinyl-oxadiazole moiety. Benzoxazole derivatives are notable for their electronic properties and applications in medicinal chemistry, often serving as scaffolds for kinase inhibitors or antimicrobial agents . The 1,2,4-oxadiazole group is a bioisostere for ester or amide functionalities, enhancing metabolic stability and binding affinity in drug design .
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3/c25-17(9-15-14-3-1-2-4-16(14)26-22-15)24-10-13(11-24)19-21-18(23-27-19)12-5-7-20-8-6-12/h1-8,13H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZCOQLRRSZLPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=NOC3=CC=CC=C32)C4=NC(=NO4)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-1-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d]isoxazole ring, followed by the formation of the pyridin-4-yl-1,2,4-oxadiazole moiety. The final step involves the coupling of these intermediates with azetidine under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-benzoxazol-3-yl)-1-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like halides or amines.
Scientific Research Applications
Chemistry
In chemistry, 2-(1,2-benzoxazol-3-yl)-1-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential biological activity. Compounds with similar structures have been studied for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicinal chemistry, 2-(1,2-benzoxazol-3-yl)-1-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one could be explored as a lead compound for drug development. Its multiple heterocyclic rings suggest it may interact with various biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-1-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
- Benzoxazole vs. Benzoxadiazole : The target compound’s benzoxazole core differs from the benzoxadiazole in ’s derivative. Benzoxazoles are less electron-deficient than benzoxadiazoles, which may alter electronic properties and binding interactions in medicinal applications .
- Azetidine vs. Piperidine : The azetidine ring in the target compound imposes greater ring strain and rigidity compared to piperidine-based analogues in . This could enhance selectivity but reduce solubility due to decreased conformational flexibility .
- Oxadiazole Substituents : The pyridinyl-oxadiazole group in the target compound contrasts with isopropyl- or thiadiazole-substituted oxadiazoles in patent compounds. Pyridinyl groups may improve aqueous solubility and hydrogen-bonding capacity relative to hydrophobic substituents like isopropyl .
Table 2: Inferred Property Comparison
Key Observations:
- The target compound’s azetidine moiety may reduce solubility compared to piperidine-containing analogues but improve target engagement through pre-organized conformations.
Biological Activity
The compound 2-(1,2-benzoxazol-3-yl)-1-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article aims to explore the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure comprises a benzoxazole moiety and an oxadiazole ring, which are known for their diverse biological activities. The presence of the pyridine and azetidine groups further enhances its potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds containing benzoxazole and oxadiazole moieties exhibit significant anticancer properties. For instance, similar compounds have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Summary of Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 5.0 | Apoptosis |
| Compound B | MCF-7 | 10.0 | Cell Cycle Arrest |
| Compound C | A549 | 8.5 | Inhibition of DNA Synthesis |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Studies on related benzoxazole derivatives have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Neuroprotective Effects
Neuroprotective properties have also been attributed to benzoxazole derivatives. Research indicates that these compounds can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's.
The biological activity of 2-(1,2-benzoxazol-3-yl)-1-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one is primarily mediated through:
- Interaction with DNA : Similar compounds have shown the ability to intercalate into DNA, leading to disruptions in replication and transcription.
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : It could potentially influence pathways such as PI3K/Akt and MAPK that are crucial for cell growth and survival.
Case Studies
Several studies have explored the biological activity of compounds similar to the target molecule:
- Study on Anticancer Activity : A recent publication highlighted a series of benzoxazole derivatives that exhibited potent cytotoxicity against breast cancer cells (MCF-7). The study reported an IC50 value significantly lower than that of standard chemotherapeutics, suggesting enhanced efficacy.
- Antimicrobial Evaluation : Another study focused on oxadiazole derivatives demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
